Benproperine
Overview
Description
Benproperine is an antitussive, which means it is used to suppress coughing . It is particularly indicated in the treatment of acute and dry cough, especially dry cough . It has been marketed in multiple countries in Central America and Europe .
Synthesis Analysis
The synthesis of this compound involves the base-catalyzed ether formation between 2-Benzylphenol and 1,2-dichloropropane, which gives 1-benzyl-2-(2-chloropropoxy)benzene. The remaining halogen is then displaced with piperidine to complete the synthesis of this compound .Molecular Structure Analysis
The molecular formula of this compound is C21H27NO . It belongs to the class of organic compounds known as diphenylmethanes, which are compounds containing a diphenylmethane moiety, consisting of a methane wherein two hydrogen atoms are replaced by two phenyl groups .Physical And Chemical Properties Analysis
This compound has an average mass of 309.445 Da and a monoisotopic mass of 309.209259 Da . More detailed physical and chemical properties are not available in the sources.Scientific Research Applications
1. Cancer Cell Migration and Metastasis Inhibition
Benproperine has been identified as an inhibitor of cancer cell migration and an anti-metastatic agent. It selectively inhibits the migration and invasion of cancer cells, suppressing metastasis in animal models. The molecular target of this compound is Actin-related protein 2/3 complex subunit 2 (ARPC2). This compound binds directly to ARPC2, inhibiting its function and disrupting actin polymerization. This inhibition is selective to cancer cells, with no effect on normal cells, highlighting its potential as an anti-metastatic therapy (Yoon et al., 2019).
2. Interaction with Human Serum Albumin
This compound's interaction with human serum albumin (HSA) has been studied to understand its drug transportation and metabolism. The binding between this compound and HSA involves electrostatic attraction and hydrophobic interaction, leading to conformational changes in HSA. This interaction is crucial for understanding the drug's pharmacokinetics and its impact on drug efficacy and safety (Wu et al., 2018).
3. Enantioselective Pharmacokinetics
Research has delved into the enantioselective pharmacokinetics of this compound, revealing significant differences in the plasma levels of its enantiomers. This study is important for understanding the differential effects of each enantiomer and optimizing therapeutic strategies (Du et al., 2000).
4. Hydroxylation and Metabolism in Humans
Investigations into the hydroxylation of this compound in humans have been conducted. This research is essential for understanding the drug'smetabolism and the formation of its metabolites. The study found hydroxylated metabolites of this compound in human urine, mainly existing as glucuronic acid or sulfuric acid conjugates. These findings are crucial for comprehending the drug's metabolism and excretion processes (Dubossarskaia Zm et al., 2000).
5. Stereoselective Antitussive Activity
This compound’s enantiomers have been studied for their antitussive (cough suppressing) activity. The research compared the effects of R(+)- and S(-)-benproperine phosphate and their influence on cough suppression, contributing to a better understanding of the drug’s therapeutic utility in treating cough (Li Yan, 2004).
6. This compound as a Potential Metastasis Inhibitor
Further research has identified S-Benproperine as the active stereoisomer of this compound, with a stronger inhibitory effect on cancer cell migration and tumor metastasis compared to its R counterpart. This discovery is significant for developing targeted anti-metastatic therapies and understanding the drug's mechanism of action (Jang et al., 2022).
7. Pharmacokinetic Behavior in Humans
The pharmacokinetic behavior of this compound in humans has been analyzed, providing insights into the drug's absorption, distribution, metabolism, and excretion. This information is crucial for optimizing dosing regimens and enhancing drug efficacy (Du Zong, 2000).
Future Directions
properties
IUPAC Name |
1-[1-(2-benzylphenoxy)propan-2-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUQXGZRVLWBCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862853 | |
Record name | Benproperine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2156-27-6 | |
Record name | Benproperine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2156-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benproperine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benproperine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13309 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benproperine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENPROPERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AA6IZ48YK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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